

A Comparative Spectroscopic Analysis of 2-Methylmalonamide and Its Derivatives

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Compound of Interest

Compound Name: **2-Methylmalonamide**

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A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed spectroscopic comparison of **2-Methylmalonamide** with its parent compound, Malonamide, and two key derivatives: N,N'-Dimethylmalonamide and 2,2-Dimethylmalonamide. This analysis is designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this important class of compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for Malonamide, **2-Methylmalonamide**, N,N'-Dimethylmalonamide, and 2,2-Dimethylmalonamide. Data for **2-Methylmalonamide** and 2,2-Dimethylmalonamide are estimated based on established spectroscopic principles and data from related compounds, as direct experimental data is not widely available.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Malonamide	~7.4 (broad s)	Singlet	2H	-NH ₂
~6.9 (broad s)	Singlet	2H	-NH ₂	
3.12	Singlet	2H	-CH ₂ -	
2-				
Methylmalonamide	~7.5 (broad s)	Singlet	2H	-NH ₂
(estimated)	~7.0 (broad s)	Singlet	2H	-NH ₂
~3.3 (q)	Quartet	1H	-CH(CH ₃)-	
~1.2 (d)	Doublet	3H	-CH(CH ₃)-	
N,N'-				
Dimethylmalonamide[1]	~7.9 (broad s)	Singlet	2H	-NH-
3.16	Singlet	2H	-CH ₂ -	
2.62	Doublet	6H	-NH(CH ₃)	
2,2-				
Dimethylmalonamide	~7.6 (broad s)	Singlet	2H	-NH ₂
(estimated)	~7.1 (broad s)	Singlet	2H	-NH ₂
1.35	Singlet	6H	-C(CH ₃) ₂ -	

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm	Assignment
Malonamide[2][3]	169.5	C=O
40.8	-CH ₂ -	
2-Methylmalonamide	~172	C=O
(estimated)	~48	-CH-
~18	-CH ₃	
N,N'-Dimethylmalonamide[1]	167.8	C=O
41.5	-CH ₂ -	
25.7	-CH ₃	
2,2-Dimethylmalonamide	~175	C=O
(estimated)	~50	-C(CH ₃) ₂ -
~25	-CH ₃	

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Compound	$\nu(\text{N-H}) \text{ cm}^{-1}$	$\nu(\text{C-H}) \text{ cm}^{-1}$	$\nu(\text{C=O}) \text{ cm}^{-1}$ (Amide I)	$\delta(\text{N-H}) \text{ cm}^{-1}$ (Amide II)
Malonamide[4]	~3350, ~3180	~2950	~1670	~1620
2-Methylmalonamide	~3350, ~3180	~2980	~1665	~1625
(estimated)				
N,N'-Dimethylmalonamide[1]	~3300	~2940	~1640	~1550
2,2-Dimethylmalonamide	~3350, ~3180	~2970	~1660	~1630
(estimated)				

Table 4: Mass Spectrometry (Electron Ionization - EI)

Compound	Molecular Weight	Molecular Ion (M^+) m/z	Key Fragment Ions m/z
Malonamide[3]	102.09	102	85, 59, 44
2-Methylmalonamide	116.12	116	100, 73, 58, 44
(estimated)			
N,N'-Dimethylmalonamide	130.15	130	73, 58, 44
(estimated)			
2,2-Dimethylmalonamide	130.15	130	86, 72, 58, 44
(estimated)			

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Methylmalonamide** and its derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: Proton NMR spectra are acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

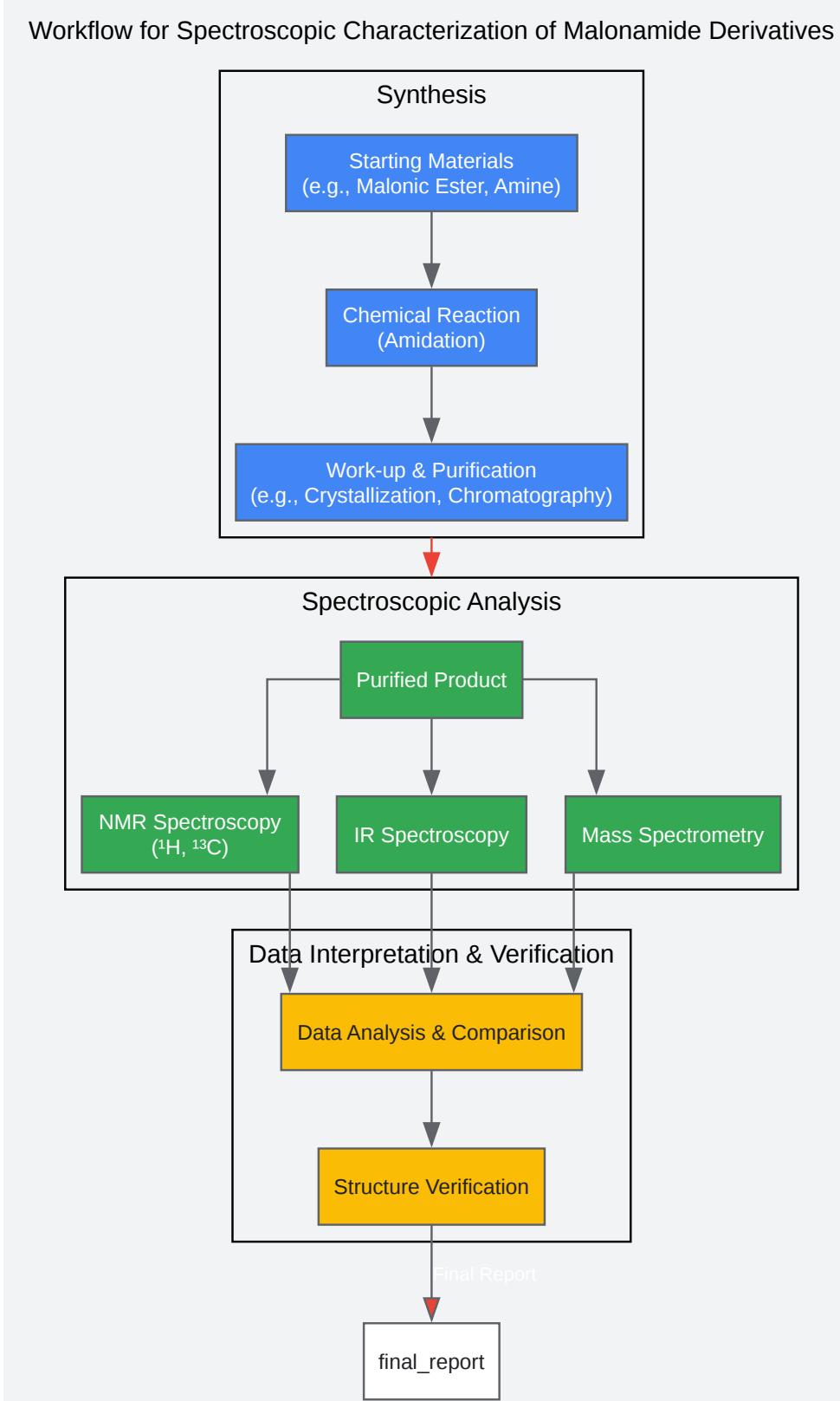
3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) inlet.

- Ionization: Electron ionization is performed at 70 eV.
- Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-300.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a malonamide derivative.

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Caption: General workflow for the synthesis and spectroscopic characterization of malonamide derivatives.

This guide serves as a valuable resource for the rapid and accurate identification of **2-Methylmalonamide** and its related derivatives, facilitating advancements in medicinal chemistry and materials science.

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